molecular formula C10H10O4 B13730004 Isophthalaldehyde, 5-ethoxy-4-hydroxy- CAS No. 2931-89-7

Isophthalaldehyde, 5-ethoxy-4-hydroxy-

Cat. No.: B13730004
CAS No.: 2931-89-7
M. Wt: 194.18 g/mol
InChI Key: WQWNVPGJVKVZDH-UHFFFAOYSA-N
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Description

5-Ethoxy-4-hydroxybenzene-1,3-dicarbaldehyde is an organic compound with the molecular formula C₁₀H₁₀O₄ It is characterized by the presence of two aldehyde groups, a hydroxyl group, and an ethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethoxy-4-hydroxybenzene-1,3-dicarbaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5-ethoxy-4-hydroxybenzene.

    Formylation: The hydroxyl group is protected, and the compound undergoes formylation to introduce the aldehyde groups at the 1 and 3 positions of the benzene ring.

    Deprotection: The protecting group is removed to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-4-hydroxybenzene-1,3-dicarbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids.

    Reduction: The aldehyde groups can be reduced to primary alcohols.

    Substitution: The hydroxyl and ethoxy groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens and nucleophiles can be used under appropriate conditions.

Major Products Formed

    Oxidation: 5-Ethoxy-4-hydroxybenzene-1,3-dicarboxylic acid.

    Reduction: 5-Ethoxy-4-hydroxybenzene-1,3-dimethanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-Ethoxy-4-hydroxybenzene-1,3-dicarbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-ethoxy-4-hydroxybenzene-1,3-dicarbaldehyde involves its interaction with various molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxyl and ethoxy groups can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxybenzene-1,3-dicarbaldehyde: Lacks the ethoxy group, which may affect its reactivity and applications.

    4-Hydroxy-3-ethoxybenzaldehyde: Contains only one aldehyde group, leading to different chemical properties.

    5-Ethoxy-2-hydroxybenzene-1,3-dicarbaldehyde: Positional isomer with potentially different reactivity.

Uniqueness

5-Ethoxy-4-hydroxybenzene-1,3-dicarbaldehyde is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

2931-89-7

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

5-ethoxy-4-hydroxybenzene-1,3-dicarbaldehyde

InChI

InChI=1S/C10H10O4/c1-2-14-9-4-7(5-11)3-8(6-12)10(9)13/h3-6,13H,2H2,1H3

InChI Key

WQWNVPGJVKVZDH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1O)C=O)C=O

Origin of Product

United States

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